molecular formula C20H25BrN2O2 B3442284 2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol

2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol

Cat. No.: B3442284
M. Wt: 405.3 g/mol
InChI Key: QANPJOOBDBRKDL-UHFFFAOYSA-N
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Description

2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol is a complex organic compound that features a bromine atom, a methoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol typically involves multiple steps. One common approach is to start with the bromination of 4-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the formation of the piperazine ring through a Mannich reaction, which involves the condensation of formaldehyde, 2,3-dimethylphenylamine, and the brominated phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-hydroxyphenol.

    Reduction: Formation of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: Similar structure but lacks the piperazine moiety.

    4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol: Similar structure but lacks the bromine atom.

    2-Bromo-4-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-6-methoxyphenol: Similar structure but with an additional bromine atom on the piperazine ring.

Uniqueness

2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol is unique due to the combination of its bromine atom, methoxy group, and piperazine moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-14-5-4-6-18(15(14)2)23-9-7-22(8-10-23)13-16-11-17(21)20(24)19(12-16)25-3/h4-6,11-12,24H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANPJOOBDBRKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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